Aquilide A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

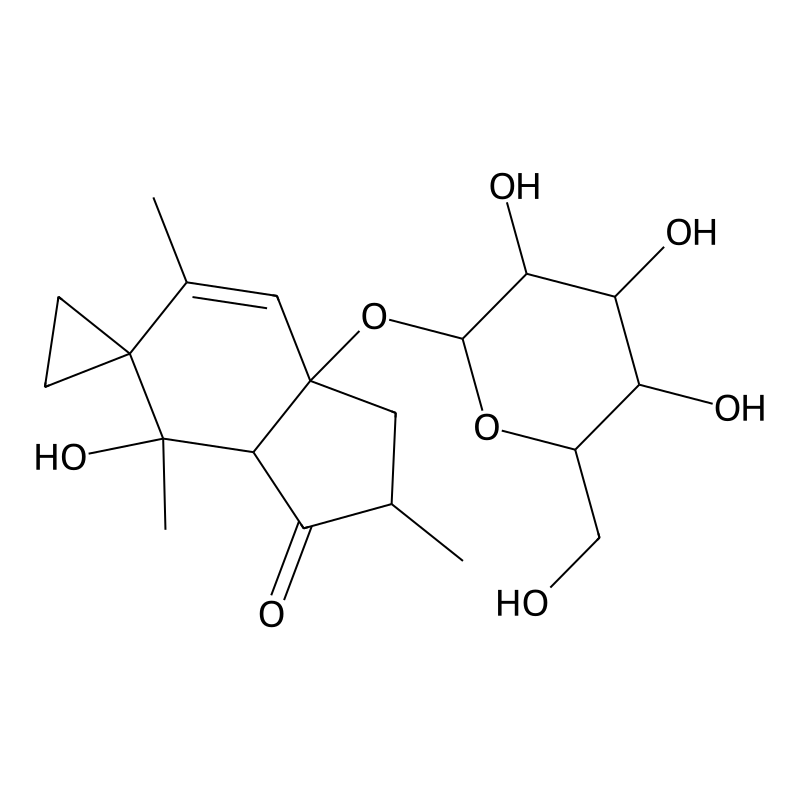

Aquilide A, designated with the molecular formula C₂₀H₃₀O₈ and a molecular weight of 398.4 grams per mole, represents a structurally complex natural product isolated from bracken fern (Pteridium aquilinum) [1] [4]. The compound exhibits a distinctive spirocyclopropane-indanone molecular architecture that defines its unique chemical properties and biological reactivity [1] [24].

The molecular structure of Aquilide A features a spirocyclic system where a cyclopropane ring is fused to an indanone backbone through a spiro carbon center [1] [25]. This spirocyclopropane moiety constitutes the most reactive component of the molecule, contributing significantly to its chemical instability and biological activity [2] [24]. The indanone system provides the sesquiterpenoid framework characteristic of pterosins, establishing Aquilide A as a member of this important class of natural products [8] [16].

The complete International Union of Pure and Applied Chemistry name for Aquilide A is 7-hydroxy-2,5,7-trimethyl-3a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one [1] [4]. This nomenclature reflects the complex arrangement of functional groups, including multiple hydroxyl substituents and a glycosidic linkage to a hexopyranose sugar moiety [1] [21].

The structural framework incorporates several key architectural elements that contribute to its overall molecular geometry. The spirocyclopropane ring system creates significant ring strain, making this portion of the molecule particularly susceptible to nucleophilic attack and hydrolytic degradation [24] [25]. The indanone core provides a rigid framework that influences the overall three-dimensional conformation of the compound [8] [39].

| Structural Feature | Description | Significance |

|---|---|---|

| Molecular Formula | C₂₀H₃₀O₈ | Complex polyfunctional structure [1] |

| Molecular Weight | 398.4 g/mol | Medium-sized natural product [4] |

| Core System | Spirocyclopropane-indanone | Reactive center and rigid framework [24] [25] |

| Sugar Moiety | Hexopyranose glycoside | Enhances water solubility [1] [38] |

| Functional Groups | Multiple hydroxyls, ketone | Contributes to polarity and reactivity [1] [21] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

The spectroscopic characterization of Aquilide A has been accomplished through multiple analytical techniques, providing comprehensive structural information about this complex natural product [2] [32]. Nuclear magnetic resonance spectroscopy has proven particularly valuable in elucidating the detailed molecular architecture and confirming structural assignments [30] [32].

Mass spectrometric analysis of Aquilide A reveals characteristic fragmentation patterns that support the proposed molecular structure [7] [32]. The compound exhibits a molecular ion peak consistent with its molecular formula C₂₀H₃₀O₈, and fragmentation studies provide insight into the stability and breakdown pathways of the spirocyclopropane system [7] [34]. Liquid chromatography-tandem mass spectrometry methods have been developed for sensitive detection and quantification, achieving detection limits in the microgram per liter range [34] [38].

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework of Aquilide A [30] [32]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the various functional groups, including the spirocyclopropane protons, aromatic protons of the indanone system, and the complex multipicity patterns arising from the sugar moiety [32] [39]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of twenty carbon environments, consistent with the proposed molecular structure [32] [39].

Infrared spectroscopy of Aquilide A displays characteristic absorption bands that confirm the presence of key functional groups [11] [35]. The spectrum exhibits strong absorption in the carbonyl region around 1700 wavenumbers, indicating the presence of the ketone functionality within the indanone system [11] [35]. Broad absorption in the 3200-3600 wavenumber region confirms the presence of multiple hydroxyl groups, both from the sugar moiety and the aglycone portion [11] [35].

The spectroscopic data collectively support the complex molecular architecture proposed for Aquilide A [2] [32]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear multiple bond correlation techniques, have been employed to establish connectivity patterns and confirm structural assignments [30] [39]. These advanced techniques have proven essential for resolving the complex overlapping signals arising from the multiple chiral centers and functional groups present in the molecule [30] [39].

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Mass Spectrometry | Molecular ion m/z 398, characteristic fragmentation [7] | Confirms molecular formula and fragmentation patterns [34] |

| ¹H Nuclear Magnetic Resonance | Complex multipicity patterns, spirocyclopropane signals [32] | Detailed proton environments and connectivity [39] |

| ¹³C Nuclear Magnetic Resonance | Twenty distinct carbon signals [32] | Complete carbon framework characterization [39] |

| Infrared Spectroscopy | Carbonyl stretch ~1700 cm⁻¹, broad hydroxyl absorption [11] | Functional group identification and confirmation [35] |

Stereochemical Features and Conformational Analysis

The stereochemical complexity of Aquilide A arises from the presence of multiple chiral centers distributed throughout both the aglycone and sugar portions of the molecule [12] [39]. The compound contains several asymmetric carbons that contribute to its overall three-dimensional architecture and influence its biological properties [12] [17].

The spirocyclopropane system introduces significant conformational constraints that affect the overall molecular geometry [12] [14]. The cyclopropane ring adopts a planar configuration with bond angles significantly distorted from the typical tetrahedral geometry, creating substantial ring strain [12] [25]. This geometric constraint influences the conformational preferences of adjacent structural elements and contributes to the compound's chemical reactivity [14] [25].

The indanone core system exhibits conformational flexibility, with the six-membered ring portion capable of adopting chair-like conformations similar to cyclohexane derivatives [14] [39]. However, the fusion to the spirocyclopropane system restricts this flexibility and influences the preferred conformational states [14] [39]. The overall result is a relatively rigid molecular framework with limited conformational mobility [12] [14].

The hexopyranose sugar moiety attached to the aglycone portion contributes additional stereochemical complexity [39] [17]. The glycosidic linkage creates another chiral center, and the sugar ring itself adopts a chair conformation with defined axial and equatorial orientations for the hydroxyl substituents [12] [39]. The configuration of the sugar has been established as glucose through detailed nuclear magnetic resonance analysis and coupling constant measurements [39] [17].

Conformational analysis of Aquilide A has been conducted using nuclear magnetic resonance techniques, particularly through the analysis of coupling constants and nuclear Overhauser effect correlations [12] [15]. These studies reveal that the molecule adopts a relatively rigid conformation in solution, with limited flexibility around the spirocyclopropane junction [12] [39]. The conformational preferences are influenced by intramolecular hydrogen bonding interactions and steric constraints imposed by the complex ring system [12] [14].

| Stereochemical Feature | Characteristics | Conformational Impact |

|---|---|---|

| Spirocyclopropane System | Planar, highly strained ring [12] | Restricts molecular flexibility [25] |

| Multiple Chiral Centers | Several asymmetric carbons [39] | Defines three-dimensional architecture [17] |

| Glycosidic Linkage | Additional stereochemical complexity [39] | Influences overall molecular shape [12] |

| Indanone Framework | Semi-rigid bicyclic system [14] | Provides structural backbone [39] |

| Overall Conformation | Relatively rigid molecular geometry [12] | Limited conformational mobility [14] |

Comparative Structural Analysis with Related Pterosins

Aquilide A belongs to the extensive family of pterosins, sesquiterpenoid natural products characterized by their indanone-based molecular frameworks [8] [16]. Comparative structural analysis reveals both similarities and distinctive differences between Aquilide A and other members of this important class of compounds [16] [17].

The fundamental structural relationship between Aquilide A and other pterosins lies in their shared indanone core system [8] [25]. Pterosin B, the primary degradation product of ptaquiloside, represents the basic pterosins framework and serves as a reference point for structural comparisons [16] [25]. Unlike simpler pterosins, Aquilide A incorporates the reactive spirocyclopropane moiety and glycosidic substitution, significantly increasing its structural complexity [24] [25].

The spirocyclopropane feature distinguishes Aquilide A from most other pterosins, which typically lack this highly reactive structural element [24] [25]. This cyclopropane ring system is shared with ptaquiloside, establishing a close structural relationship between these two compounds [19] [24]. The presence of this strained ring system confers unique chemical reactivity and biological properties that differentiate these compounds from simpler pterosins [24] [25].

Glycosidic substitution represents another distinguishing feature of Aquilide A within the pterosins family [16] [39]. While some pterosins exist as glycosides (pterosides), the specific hexopyranose substitution pattern in Aquilide A creates unique physicochemical properties [16] [39]. The sugar moiety significantly enhances water solubility compared to aglycone pterosins and influences the compound's environmental fate and biological distribution [38] [40].

Recent isolation studies have revealed remarkable structural diversity within the pterosins family, including compounds with chloride and sulfate substituents [39] [17]. These findings demonstrate the biosynthetic plasticity of bracken ferns and highlight the structural variations possible within the basic pterosins framework [39] [17]. Aquilide A fits within this broader context as one of several structurally complex pterosins derivatives found in Pteridium species [8] [39].

The comparative analysis extends to related compounds from other plant families that share structural features with Aquilide A [24] [25]. Illudins from basidiomycete fungi exhibit similar spirocyclopropane reactivity, while compounds like hypacrone demonstrate the broader occurrence of reactive cyclopropane-containing natural products [24] [25]. These structural relationships provide insight into potential biosynthetic pathways and evolutionary relationships among cyclopropane-containing secondary metabolites [24] [25].

| Compound Class | Key Structural Features | Relationship to Aquilide A |

|---|---|---|

| Basic Pterosins | Indanone core, simple substitution [8] | Shares fundamental framework [16] |

| Ptaquiloside | Spirocyclopropane, glycosidic substitution [19] | Closest structural relative [24] |

| Pterosides | Glycosidic pterosins derivatives [16] | Similar glycosidic substitution [39] |

| Illudins | Spirocyclopropane systems [24] | Analogous reactive functionality [25] |

| Chlorinated Pterosins | Halogen-substituted variants [39] | Demonstrates structural diversity [17] |